3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine
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Overview
Description
3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with 3-chloropyridine-2-carboxylic acid, followed by cyclization using a suitable reagent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine compounds with various functional groups.
Scientific Research Applications
3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The triazole ring plays a crucial role in the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group can enhance the compound’s stability, binding affinity, and specificity towards its molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N4 |
---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
3-cyclopropyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H12N4/c1-2-6(1)12-8-5-9-4-3-7(8)10-11-12/h6,9H,1-5H2 |
InChI Key |
NVJJCPKOHPWQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(CCNC3)N=N2 |
Origin of Product |
United States |
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